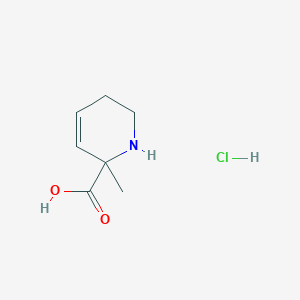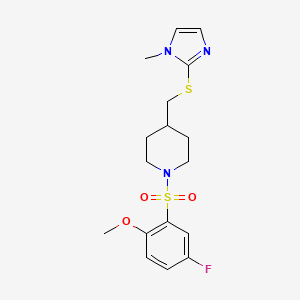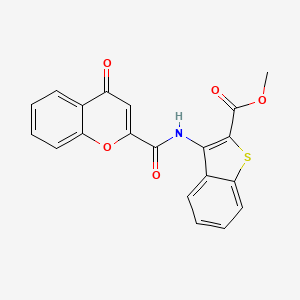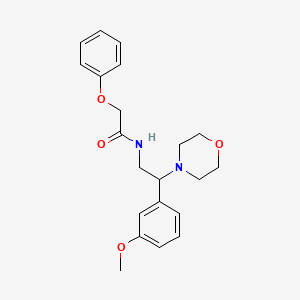
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Mechanism of Action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets through a process known as deprotection. The Boc group in the compound can be removed under certain conditions, revealing the protected amino group . This process is crucial in organic synthesis, particularly in peptide synthesis .
Biochemical Pathways
The compound this compound plays a significant role in the synthesis of peptides. The Boc group in the compound protects the amino group during the synthesis process. Once the peptide bond formation is complete, the Boc group can be removed, allowing the amino group to participate in further reactions . This process affects the peptide synthesis pathway and its downstream effects.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure, particularly the presence of the boc group .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during the synthesis process, the compound allows for the formation of peptide bonds without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, yielding the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under acidic conditions . Additionally, the stability of the compound and its efficacy in peptide synthesis can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid typically involves the reaction of 1-methylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes using microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces oxidized derivatives of the carboxylic acid group.
Reduction: Produces alcohol derivatives.
Substitution: Results in the formation of the free amine after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: Used as a protecting group for amines in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl chloride: Another compound used for protecting amine groups.
tert-Butyl carbamate: Similar in structure and used for similar purposes.
Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of tert-butoxycarbonyl-protected compounds.
Uniqueness
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which provides steric hindrance and stability to the molecule. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGPUJTBGVORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166745-49-7 |
Source


|
| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2706565.png)
![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)

![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)

![methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706580.png)
![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)




